6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-2-5-16(26)25(23-12)11-13-6-8-24(9-7-13)17(27)14-3-4-15(22-10-14)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVZCMVJKIFJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097860-49-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis, and various biological activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.36 g/mol. Its structure features a dihydropyridazine core substituted with a trifluoromethyl-pyridine moiety and a piperidine ring, which may influence its biological activity.
Structural Formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic routes often utilize starting materials such as pyridine derivatives and piperidine-based intermediates.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways critical for tumor growth.
Case Study:
A study evaluating the cytotoxic effects of related compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines such as A431 and Jurkat, with IC50 values less than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit the production of pro-inflammatory cytokines in human whole blood assays.
Research Findings:
In a study focused on EP4 antagonists, a derivative of this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its potential use in treating inflammatory conditions .
The biological activity is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. Molecular docking studies suggest that the compound may bind to kinases or G-protein coupled receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: Trifluoromethyl groups are often employed in drug design to improve pharmacokinetic profiles. The target compound’s trifluoromethylpyridine moiety could confer advantages in target affinity over non-fluorinated analogs, though direct biological data is lacking.
- Synthetic Accessibility: Piperidine-linked dihydropyridazinones (e.g., 1156804-41-9) are synthetically tractable, as evidenced by their commercial availability . The target compound’s synthesis would require specialized fluorination and coupling steps.
Q & A
Q. How can in vivo pharmacokinetics be modeled for this compound?
Q. What impurity profiling strategies are critical for regulatory compliance?
Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?
Q. What computational tools predict off-target interactions?
Q. How do formulation excipients affect solubility in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
